Ethyl 4-[(methylsulfonyl)amino]butanoate
Description
Ethyl 4-[(methylsulfonyl)amino]butanoate is a synthetic organic compound characterized by a butanoate ester backbone substituted with a methylsulfonylamino group at the fourth carbon.
Properties
CAS No. |
223461-85-6 |
|---|---|
Molecular Formula |
C7H15NO4S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
ethyl 4-(methanesulfonamido)butanoate |
InChI |
InChI=1S/C7H15NO4S/c1-3-12-7(9)5-4-6-8-13(2,10)11/h8H,3-6H2,1-2H3 |
InChI Key |
JKFRFFRBMHGFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 4-[(methylsulfonyl)amino]butanoate and related compounds:
Key Comparative Insights:
Functional Group Impact: The sulfonamide group in this compound confers higher polarity and acidity (pKa ~1–2) compared to tertiary amines (e.g., Ethyl 4-[ethyl(phenyl)amino]butanoate, pKa ~8–10) or thioethers (e.g., Ethyl 2-(acetylamino)-4-(methylsulfanyl)butanoate) . Electron-withdrawing groups (–SO₂CH₃, –CN) in analogs like and the target compound increase electrophilicity, making them reactive in nucleophilic substitution or condensation reactions.
Synthetic Complexity :
- Sulfonamide synthesis typically requires sulfonyl chloride intermediates reacting with amines under basic conditions, as seen in benzimidazole derivatives . This contrasts with simpler alkylation or acetylation steps for amine- or thioether-containing analogs .
In contrast, aryl-substituted analogs (e.g., ) are explored for targeted cancer therapies due to aromatic interactions with biomolecules.
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